molecular formula C17H24FN3O4 B2410111 tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233954-93-2

tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate

Cat. No. B2410111
CAS RN: 1233954-93-2
M. Wt: 353.394
InChI Key: SDSIQHSWUDEQPW-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1233954-93-2 . It has a molecular weight of 353.39 . The IUPAC name for this compound is tert-butyl 4-(((4-fluoro-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-8-6-12(7-9-20)11-19-14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12,19H,6-9,11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.39 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Key Intermediate in Vandetanib Synthesis

Tert-butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, a therapeutic drug. This compound was synthesized through a process involving acylation, sulfonation, and substitution, achieving a total yield of 20.2%. This synthesis is critical for the production of Vandetanib, highlighting the compound's importance in pharmaceutical manufacturing (Wang, Wang, Tang, & Xu, 2015).

Role in Synthesis of Crizotinib Intermediates

This chemical also plays a vital role as an intermediate in synthesizing biologically active compounds like Crizotinib. The synthesis process involved using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, leading to a total yield of 49.9%. This demonstrates the compound's versatility in the creation of various biologically active molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Synthesis of Biologically Active Benzimidazole Compounds

Another significant application is in synthesizing benzimidazole compounds, which are known for their biological activity. A study reported the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate with a 52% yield, using cost-effective materials. The resulting compound is a crucial intermediate for benzimidazole compound synthesis, further showcasing the chemical's role in pharmaceutical development (Ya-hu, 2010).

Application in Small Molecule Anticancer Drugs

The compound is also an important intermediate for small molecule anticancer drugs. A study detailed a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in cancer drug development, emphasizing its potential in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care. If inhaled, one should move to fresh air and seek medical attention if feeling unwell . If it comes into contact with skin or eyes, it should be rinsed off immediately and medical advice should be sought if irritation persists .

properties

IUPAC Name

tert-butyl 4-[(4-fluoro-2-nitroanilino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-8-6-12(7-9-20)11-19-14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSIQHSWUDEQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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